molecular formula C4H3ClN2O2 B1426217 2-chloro-3-nitro-1H-pyrrole CAS No. 80947-09-7

2-chloro-3-nitro-1H-pyrrole

Cat. No. B1426217
CAS RN: 80947-09-7
M. Wt: 146.53 g/mol
InChI Key: DRVGSTOYBHWTRB-UHFFFAOYSA-N
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Description

2-Chloro-3-nitro-1H-pyrrole is a chemical compound with the molecular formula C4H3ClN2O2 . It is a derivative of pyrrole, a five-membered aromatic heterocycle, which is a key structural unit in many biologically significant compounds .


Synthesis Analysis

The synthesis of pyrroles, including derivatives like 2-chloro-3-nitro-1H-pyrrole, has been a subject of extensive research. Various methods have been developed, such as the Paal-Knorr pyrrole synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines . Other methods include the metal-catalyzed conversion of primary diols and amines to pyrroles , and the Cu/ABNO-catalyzed aerobic oxidative coupling of diols and amines .


Molecular Structure Analysis

The molecular structure of 2-chloro-3-nitro-1H-pyrrole consists of a five-membered ring containing one nitrogen atom and four carbon atoms. The molecule has a chlorine atom attached to one of the carbon atoms and a nitro group attached to another .


Chemical Reactions Analysis

Pyrroles, including 2-chloro-3-nitro-1H-pyrrole, can undergo various chemical reactions. For instance, pyrroles can be N-substituted with alkyl halides, sulfonyl chlorides, and benzoyl chloride in ionic liquids . They can also undergo Michael addition with electrophilic olefins .

Scientific Research Applications

Organocatalysis

2-Chloro-3-nitro-1H-pyrrole can be utilized in organocatalysis , which is a subfield of catalysis that uses small organic molecules to accelerate chemical reactions. The pyrrole ring is a common motif in organocatalysts due to its ability to engage in hydrogen bonding and π-stacking interactions, which are crucial for the stabilization of transition states and intermediates .

Drug Discovery

In the realm of drug discovery , 2-chloro-3-nitro-1H-pyrrole derivatives have potential as pharmacophores. The nitro group can be transformed into various functional groups, providing a versatile platform for the synthesis of compounds with potential antibacterial, antifungal, and antiviral activities .

Material Science

The compound’s structural features make it suitable for applications in material science . Pyrroles are known to be components of conducting polymers and can be used in the development of new materials with specific electronic properties .

Catalysis

2-Chloro-3-nitro-1H-pyrrole can be employed in catalysis . Pyrrole derivatives are often used as ligands in transition metal complexes, which are widely applied in catalytic processes such as polymerization and oxidation reactions .

Corrosion Inhibition

The pyrrole moiety is known for its application as a corrosion inhibitor . It can be incorporated into coatings or added to solutions to protect metals from corrosion, particularly in harsh industrial environments .

Luminescence Chemistry

In luminescence chemistry , pyrrole derivatives can be used to synthesize compounds that exhibit fluorescence or phosphorescence. These properties are valuable for applications in bioimaging and the development of optical sensors .

Spectrochemical Analysis

The unique electronic structure of 2-chloro-3-nitro-1H-pyrrole makes it a candidate for use in spectrochemical analysis . It can be part of chromophoric systems that respond to environmental changes, allowing for the detection of specific analytes .

Synthesis of Heterocyclic Compounds

Finally, 2-chloro-3-nitro-1H-pyrrole serves as an intermediate in the synthesis of heterocyclic compounds . These structures are prevalent in natural products and synthetic pharmaceuticals, making the compound a valuable starting material in synthetic organic chemistry .

Safety and Hazards

While specific safety and hazard information for 2-chloro-3-nitro-1H-pyrrole is not available in the retrieved papers, pyrroles can be hazardous. They are flammable, and their vapors may form explosive mixtures with air. They can also cause serious eye damage and are harmful if inhaled or swallowed .

properties

IUPAC Name

2-chloro-3-nitro-1H-pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClN2O2/c5-4-3(7(8)9)1-2-6-4/h1-2,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRVGSTOYBHWTRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-3-nitro-1H-pyrrole

CAS RN

80947-09-7
Record name 2-chloro-3-nitro-1H-pyrrole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A stirred solution of 0.34 gram (0.0018 mole) of 5-chloro-4-nitropyrrole-2-carboxylic acid in about 5 mL of ethylene glycol was heated to 190° C. where it was maintained during a one-hour period. After this time the reaction mixture was cooled and diluted with 20 mL of water and 25 mL of ethyl acetate. The organic layer was separated and washed with 25 mL of a solution of 12.5 mL of water and 12.5 mL of an aqueous solution saturated with sodium bicarbonate. The organic layer was then dried with sodium sulfate, filtered, and the filtrate was concentrated under reduced pressure to a residue. The residue was purified with column chromatography on silica gel. Elution was accomplished using diethyl ether as an eluant. The appropriate fractions were combined and concentrated under reduced pressure, yielding 0.21 gram of the subject compound. The NMR spectrum was consistent with the proposed structure.
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25 mL
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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